molecular formula C21H18N2O4 B6326115 9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene CAS No. 778625-03-9

9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene

Cat. No. B6326115
CAS RN: 778625-03-9
M. Wt: 362.4 g/mol
InChI Key: PVNUHVREGVTVKF-UHFFFAOYSA-N
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Description

9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene (9-HM2-MPAF) is a fluorescent compound with a wide range of applications in the fields of biochemistry, physiology, and pharmacology. It is a highly versatile compound that has been used in a variety of studies, from drug delivery to imaging. 9-HM2-MPAF is a member of the maleimide family of compounds, which are characterized by their ability to form covalent bonds with proteins. 9-HM2-MPAF is also known for its ability to interact with other molecules, including DNA and RNA.

Scientific Research Applications

9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene has been used in a variety of scientific research applications. It has been used as a fluorescent reporter molecule in studies of gene expression, protein-protein interactions, and protein-DNA interactions. It has also been used in studies of cell signaling, drug delivery, and imaging. This compound has been used to study the structure and function of proteins, as well as to study the effects of drugs on cells.

Mechanism of Action

9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene binds to proteins through a covalent bond. This covalent bond is formed when the maleimide group of this compound reacts with the amino acid residues of the protein. This covalent bond is strong and stable, allowing this compound to remain bound to the protein for an extended period of time. This covalent bond also allows this compound to interact with other molecules, such as DNA and RNA.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to bind to proteins and interact with other molecules, such as DNA and RNA. It has also been shown to affect the structure and function of proteins, as well as to affect cell signaling pathways. In addition, this compound has been shown to affect the uptake and release of drugs in cells, as well as to affect the metabolism of drugs in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene in lab experiments is its versatility. It can be used in a variety of studies, from gene expression to drug delivery. It is also easy to synthesize and can be used in a variety of lab techniques. However, one of the main limitations of using this compound is its relatively low fluorescence intensity. This can make it difficult to detect in some experiments.

Future Directions

There are a number of potential future directions for 9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene research. One potential direction is to further explore its applications in drug delivery and imaging. Another potential direction is to investigate its effects on cell signaling pathways. Additionally, this compound could be used to study the structure and function of proteins, as well as to study the effects of drugs on cells. Finally, this compound could be used to study the metabolism of drugs in cells.

Synthesis Methods

9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene can be synthesized using a variety of methods, including the Wittig reaction, the Vilsmeier-Haack reaction, and the Barbier reaction. In the Wittig reaction, this compound is synthesized by reacting a maleimide with an aldehyde. In the Vilsmeier-Haack reaction, this compound is synthesized by reacting a maleimide with an amine. In the Barbier reaction, this compound is synthesized by reacting a maleimide with a carboxylic acid. All of these methods are relatively straightforward and can be used to synthesize this compound in a laboratory setting.

properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[9-(hydroxymethyl)-9H-fluoren-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c24-12-18-15-4-2-1-3-14(15)16-6-5-13(11-17(16)18)22-19(25)9-10-23-20(26)7-8-21(23)27/h1-8,11,18,24H,9-10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNUHVREGVTVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C(C=C(C=C3)NC(=O)CCN4C(=O)C=CC4=O)C(C2=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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